

Application Notes and Protocols for Bis-aminooxy-PEG3 in PROTAC Development

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG3*

Cat. No.: *B1667427*

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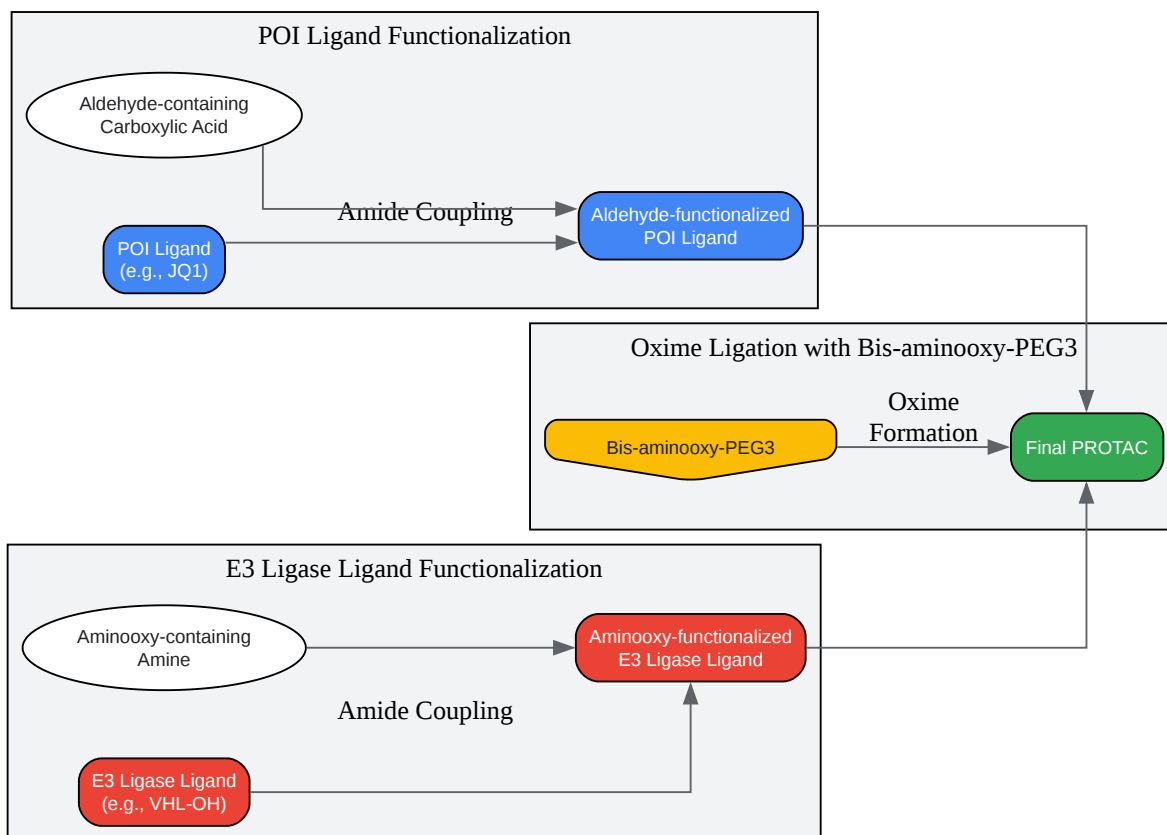
Introduction to Bis-aminooxy-PEG3 in PROTAC Development

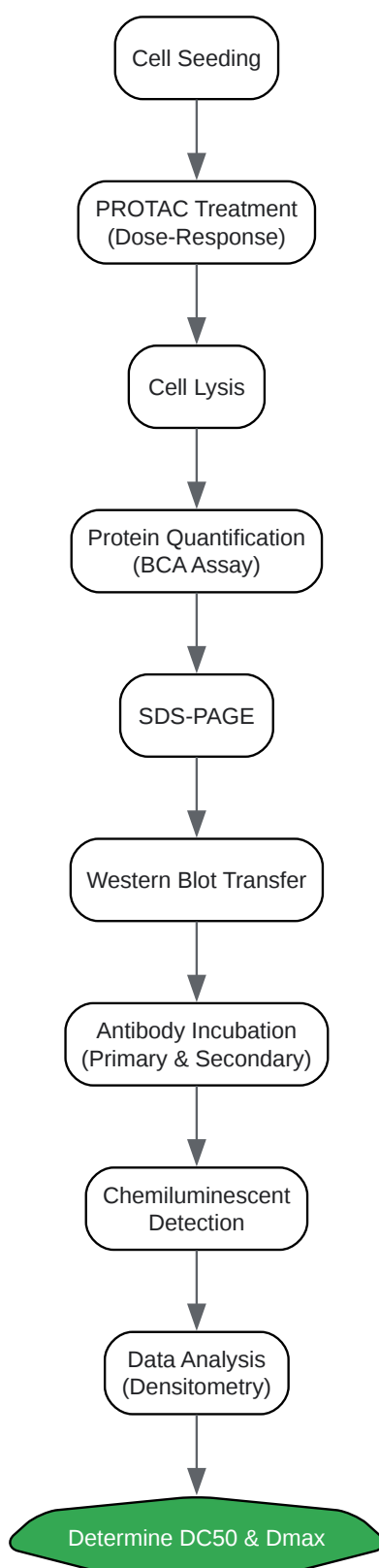
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs).[1] These molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule. [2]

Bis-aminooxy-PEG3 is a polyethylene glycol (PEG)-based linker that offers a versatile platform for PROTAC synthesis through oxime ligation.[3][4] This bioorthogonal conjugation strategy involves the reaction of the aminooxy groups on the linker with aldehyde or ketone functionalities pre-installed on the POI and E3 ligase ligands. This "split PROTAC" or modular approach allows for the rapid assembly and screening of a library of PROTACs with varying linker lengths, attachment points, and ligand combinations, thereby accelerating the optimization process. The PEG3 component of the linker enhances aqueous solubility and can improve cell permeability of the resulting PROTAC.

Mechanism of Action: PROTACs Utilizing Oxime Ligation

PROTACs synthesized with a **bis-aminooxy-PEG3** linker function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.





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